N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
VCID: VC9679661
Molecular Formula: C18H13ClFN3O2
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound belonging to the pyridazine derivatives, a class known for their diverse biological activities. This compound integrates structural motifs such as chlorophenyl and fluorophenyl groups, which enhance its chemical stability and potential bioactivity. Pyridazine derivatives are extensively studied for applications in medicinal chemistry, including anti-inflammatory, anticancer, and antimicrobial properties. SynthesisThe synthesis of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves:
Such synthetic routes are designed to maximize yield while maintaining the integrity of sensitive functional groups. Anticancer Potential
Anti-inflammatory Activity
Analytical CharacterizationThe characterization of this compound can be achieved using standard analytical techniques:
Applications in Medicinal ChemistryDue to its structural features, this compound is being explored for:
Research Findings on Related CompoundsStudies on structurally related compounds provide insights into potential applications: |
---|---|
Product Name | N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide |
Molecular Formula | C18H13ClFN3O2 |
Molecular Weight | 357.8 g/mol |
IUPAC Name | N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Standard InChI | InChI=1S/C18H13ClFN3O2/c19-13-6-2-4-8-16(13)21-17(24)11-23-18(25)10-9-15(22-23)12-5-1-3-7-14(12)20/h1-10H,11H2,(H,21,24) |
Standard InChIKey | ZITHEZGOLHUFSY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)F |
PubChem Compound | 51049190 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume